Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is an organic compound with the molecular formula C14H20BNO4. This compound is known for its unique structure, which includes a boronate ester group and a carbamate group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic acid ester intermediate
Mode of Action
Boronic acid esters like this compound are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which can form a new carbon-carbon bond with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific structures of the synthesized compounds .
Pharmacokinetics
The compound’s physical properties such as its melting point (77-81°c), boiling point (3556±250 °C), and vapor pressure (488E-07mmHg at 25°C) suggest that it may have low bioavailability due to its relatively high boiling point and low vapor pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Moreover, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst and the specific conditions of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, usually at elevated temperatures. The resulting intermediate is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the presence of both boronate ester and carbamate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLUNVPIWRPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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